molecular formula C16H19BrN2O6 B1374652 N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 58225-98-2

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B1374652
CAS No.: 58225-98-2
M. Wt: 415.24 g/mol
InChI Key: NOTYWCXJODLOKJ-OXGONZEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: This compound features a pyranose core (tetrahydro-2H-pyran) with stereochemical assignments (2S,3R,4R,5S,6R), indicating a rigid carbohydrate-like scaffold. Key functional groups include:

  • A 5-bromoindole moiety attached via an ether linkage at the C2 position.
  • Hydroxyl groups at C4 and C5, a hydroxymethyl group at C6, and an acetamide at C2.
  • Catalytic hydrogenation (e.g., Pd/C under H₂) for deprotection of benzyl or azide groups .
  • Copper-catalyzed click chemistry for triazole linkages in related glycosides .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-3-2-8(17)4-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTYWCXJODLOKJ-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with indole, which is brominated at the 5-position using bromine or a brominating agent.

    Acetylation: The brominated indole is then acetylated to introduce the N-acetyl group.

    Glycosylation: The final step involves the glycosylation of the acetylated brominated indole with N-acetyl-beta-d-glucosamine under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of indole are brominated using industrial brominating agents.

    Continuous Acetylation: The brominated indole is continuously acetylated in a reactor.

    Automated Glycosylation: Automated systems are used for the glycosylation step to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide undergoes several types of chemical reactions:

    Hydrolysis: The compound can be hydrolyzed by glycosidases to release the indole derivative and N-acetyl-beta-d-glucosamine.

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using specific glycosidases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Hydrolysis: Indole derivative and N-acetyl-beta-d-glucosamine.

    Oxidation: Various oxidized indole derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a chromogenic substrate in enzyme assays to detect glycosidase activity.

    Biology: Employed in histochemical staining to visualize enzyme activity in tissues.

    Medicine: Utilized in diagnostic assays to detect specific glycosidase activities in biological samples.

    Industry: Applied in the quality control of enzyme preparations and in the development of enzyme-based assays.

Mechanism of Action

The mechanism of action of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide involves its hydrolysis by glycosidases. The enzyme cleaves the glycosidic bond, releasing the indole derivative and N-acetyl-beta-d-glucosamine. The indole derivative can then undergo further reactions, such as oxidation, to produce a colored product, which is used as an indicator of enzyme activity.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular weight : 449.68 g/mol (calculated for the 5-bromo-4-chloro analog) .
  • Solubility : Polar hydroxyl and acetamide groups suggest moderate water solubility, while the bromoindole enhances lipophilicity.
Table 1: Structural and Functional Comparisons
Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Target / Activity Reference(s)
Target Compound 5-Bromoindole, hydroxyl, acetamide ~449.68 Likely lectin antagonists (e.g., FmlH)
N-((2S,3R,4R,5R,6R)-2-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-...acetamide (CAS 129572-48-1) 5-Bromo-4-chloroindole 449.68 Research use (unspecified)
N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-...acetamide (CAS 501432-61-7) 6-Chloroindole 370.78 Research use (unspecified)
Compound 40 (FmlH antagonist) 3’-Trifluoromethyl-biphenyl ~623.22 E. coli FmlH lectin inhibition
N,N′-diacetylchitobiono-1,5-lactone () N-acetylglucosamine lactone 503.45 Carbohydrate-protein interaction studies
Key Comparisons:

B. Stereochemical and Functional Group Influences :

  • The pyranose core with hydroxyl and hydroxymethyl groups is conserved across analogs, suggesting a role in solubility and hydrogen bonding (e.g., with lectins or transporters) .
  • Acetamide vs. Lactone : The acetamide group (target compound) provides hydrogen-bonding capacity, while lactones () introduce electrophilic reactivity for conjugation .

Biological Activity

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and functional groups. Its IUPAC name is:

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

The molecular formula is C16H19BrN2O6C_{16}H_{19}BrN_{2}O_{6}, and it has a molecular weight of approximately 421.24 g/mol. The presence of the bromine atom at the 5-position of the indole ring and the acetamide group contributes to its biological activity.

Target Enzyme

The primary target for this compound is N-acetyl-β-D-glucosaminidase (NAG) . It acts as a substrate for NAG, which is involved in the degradation of glycosaminoglycans. Upon enzymatic hydrolysis by NAG, the compound produces a blue precipitate indicative of enzymatic activity. This reaction is crucial for various biochemical assays aimed at detecting glycosidase activity.

Biochemical Pathways

The metabolism of this compound is part of the broader glycosaminoglycan degradation pathway , which plays a vital role in cellular processes such as cell signaling and structural integrity.

Enzymatic Assays

This compound is widely used as a chromogenic substrate in enzyme assays. Its ability to produce a color change upon enzymatic reaction makes it valuable in:

  • Detection of Glycosidase Activity : Used in various assays to quantify enzyme activity.
  • Histochemical Staining : Employed to visualize enzyme distribution in tissues.
  • Diagnostic Applications : Utilized in clinical diagnostics to measure specific glycosidase activities in biological samples.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Enzyme Activity : A study demonstrated that NAG effectively hydrolyzes this compound, leading to significant colorimetric changes that can be quantitatively measured (Kumar et al., 2021) . This property was leveraged to develop sensitive assays for monitoring enzyme levels in clinical samples.
  • Application in Cancer Research : Research indicated that compounds similar to NAG substrates can influence cell adhesion and migration in cancer cells. This suggests potential applications in understanding tumor metastasis (Kumar et al., 2021) .
  • Pharmacological Studies : Investigations into the pharmacokinetics revealed that compounds with similar structures exhibit varied absorption and metabolism profiles depending on their substituents (GLP Bio Review) . These findings underscore the importance of structural modifications on biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.